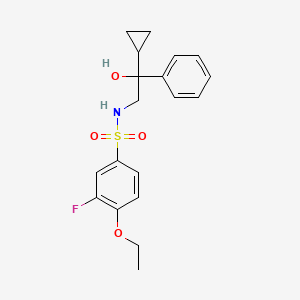

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclopropyl group, a hydroxy group, a phenylethyl group, an ethoxy group, and a fluorobenzenesulfonamide group

Méthodes De Préparation

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves multiple steps, typically starting with the preparation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate. This intermediate can be synthesized through the oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with regio- and diastereoselective processes. The final step involves the sulfonation of the intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Analyse Des Réactions Chimiques

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Applications De Recherche Scientifique

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mécanisme D'action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the cyclopropyl and phenylethyl groups can interact with hydrophobic pockets in the target proteins, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide can be compared with similar compounds such as:

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide

- N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide

These compounds share similar structural features but differ in their functional groups and overall reactivity. The presence of the ethoxy and fluorobenzenesulfonamide groups in this compound imparts unique chemical properties, making it distinct from its analogs.

Activité Biologique

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₈H₁₈FNO₃S

Molecular Weight : 345.4 g/mol

CAS Number : 2034408-54-1

IUPAC Name : this compound

The compound features a cyclopropyl group, a hydroxy group, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Studies

-

Anticancer Studies :

A study evaluated the effects of various sulfonamide derivatives on human cancer cell lines, demonstrating that compounds with similar structures can significantly reduce cell viability in vitro. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival. -

Antimicrobial Efficacy :

Research has shown that compounds with structural similarities to this compound exhibit notable antimicrobial properties against Gram-positive bacteria. The effectiveness was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.

- Hydroxy Group : Contributes to hydrogen bonding interactions, enhancing binding affinity to target proteins.

- Sulfonamide Moiety : Critical for enzyme inhibition; modifications here can significantly alter potency.

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S/c1-2-25-18-11-10-16(12-17(18)20)26(23,24)21-13-19(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,10-12,15,21-22H,2,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXYGFUKYGMAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.